molecular formula C21H17N3OS B6078711 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide

2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide

Cat. No. B6078711
M. Wt: 359.4 g/mol
InChI Key: VHYIFKXHZLWANA-UHFFFAOYSA-N
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Description

2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide, also known as TE-64562, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Scientific Research Applications

2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide has been investigated for its potential therapeutic effects against various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells. In animal models of inflammatory disorders, 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide has been shown to reduce inflammation and improve symptoms.

Advantages and Limitations for Lab Experiments

2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, there are also limitations to using 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, more research is needed to understand the mechanism of action of 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide and to identify potential targets for this compound. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide are needed to determine the optimal dosage and administration schedule for this compound.

Synthesis Methods

2-(5-ethyl-2-thienyl)-N-3-pyridinyl-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-acetyl-5-ethylthiophene with 3-cyanopyridine, followed by the reaction of the resulting intermediate with 4-chloroquinolinecarboxylic acid. The final product is obtained through the reaction of the intermediate with ammonia in ethanol.

properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-N-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-2-15-9-10-20(26-15)19-12-17(16-7-3-4-8-18(16)24-19)21(25)23-14-6-5-11-22-13-14/h3-13H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYIFKXHZLWANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethylthiophen-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide

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